甲基2-(2-氯乙氧基)乙酸酯

描述

Methyl 2-(2-chloroethoxy)acetate is a chemical compound that is related to various esters and acetates used in organic synthesis. While the provided papers do not directly discuss methyl 2-(2-chloroethoxy)acetate, they do provide insights into similar compounds and their reactivity, synthesis, and structural analysis. For instance, the synthesis of methyl orthoformate-protected hydroxytyrosol and its derivatives involves protection and deprotection steps that could be relevant to the handling of methyl 2-(2-chloroethoxy)acetate . The novel reactivity of 2-(chloromethoxy)ethyl acetate with alcohols to produce other esters suggests potential reactivity patterns for methyl 2-(2-chloroethoxy)acetate .

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures and the use of protective groups to stabilize sensitive moieties. For example, the synthesis of methyl orthoformate-protected hydroxytyrosol is a two-step high yielding procedure that allows for easy purification and long-term storage of the compound . Similarly, the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride involves careful control of reaction conditions to achieve high yields . These methods could inform the synthesis approach for methyl 2-(2-chloroethoxy)acetate, emphasizing the importance of reaction conditions and protective strategies.

Molecular Structure Analysis

The crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate provides detailed information on bond lengths, angles, and the influence of substituents on the aromatic ring . This analysis is crucial for understanding the molecular geometry and potential reactivity of similar compounds, including methyl 2-(2-chloroethoxy)acetate. The presence of substituents can affect the overall stability and reactivity of the molecule, which is important for its applications in synthesis.

Chemical Reactions Analysis

The reactivity of compounds similar to methyl 2-(2-chloroethoxy)acetate can be complex. For instance, 2-(chloromethoxy)ethyl acetate exhibits novel reactivity with alcohols in the presence of silver carbonate, leading to the formation of various esters . This suggests that methyl 2-(2-chloroethoxy)acetate may also participate in reactions with alcohols or other nucleophiles, potentially through mechanisms involving neighboring group participation.

Physical and Chemical Properties Analysis

The physical and chemical properties of esters and acetates are influenced by their molecular structure. The protective groups used in the synthesis of hydroxytyrosyl acetate, for example, allow for controlled hydrolysis under physiological conditions . The crystal structure analysis of related compounds provides insights into intermolecular interactions, such as hydrogen bonding, which can affect the compound's solubility, melting point, and other physical properties . These properties are essential for the practical application and handling of methyl 2-(2-chloroethoxy)acetate in various chemical processes.

科学研究应用

合成过程

2-(2-氯乙氧基)乙醇的氧化:甲基2-(2-氯乙氧基)乙酸酯可通过2-(2-氯乙氧基)乙醇的氧化合成。该过程使用硝酸作为氧化剂,产率高,适用于工业应用(Xiang Hong-lin, 2008)。

光催化分解:研究发现,在n型TiO2上,相关化合物(如乙酸)的光催化分解会产生甲烷和二氧化碳等产物。这表明在能源和环境领域有潜在应用(B. Kraeutler & A. Bard, 1978)。

药物和化学应用

药物化合物的制备:甲基2-(2-氯乙氧基)乙酸酯已被用于合成各种药物化合物。例如,它已被用于合成异非替林盐酸盐,一种组胺H1受体拮抗剂(Mai Lifang, 2011)。

腐蚀抑制:在材料科学领域,它参与了与金属腐蚀抑制相关的研究。基于DFT方法进行了相关化合物的量子化学计算,以确定它们作为腐蚀抑制剂的有效性(A. Zarrouk et al., 2014)。

环境应用

土壤和水污染分析:其衍生物已被用于从受污染的土壤、湖泊沉积物和污泥中确定可提取有机卤素(EOX),表明其在环境分析和修复中的相关性(T. Reemtsma & M. Jekel, 1996)。

除草剂对重金属吸收影响的研究:已进行研究以了解除草剂对小麦中重金属吸收和转运的影响,表明甲基2-(2-氯乙氧基)乙酸酯相关化合物在农业和环境科学中的重要性(E. Skiba et al., 2017)。

安全和危害

“Methyl 2-(2-chloroethoxy)acetate” is associated with several hazard statements including H302, H315, H319, H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety information pictograms associated with this compound include GHS07 .

属性

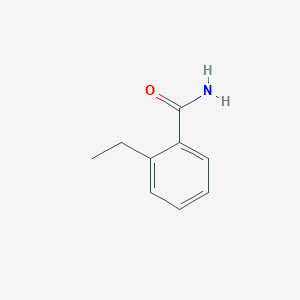

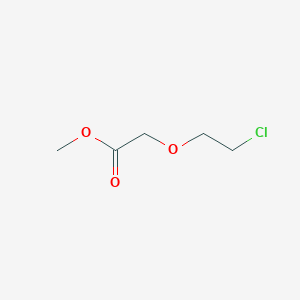

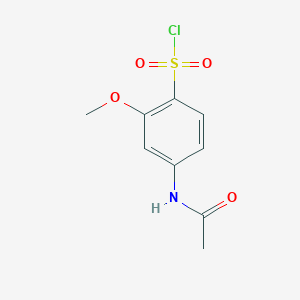

IUPAC Name |

methyl 2-(2-chloroethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFIZBYHUOHTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571701 | |

| Record name | Methyl (2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83881-47-4 | |

| Record name | Methyl 2-(2-chloroethoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83881-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)